(5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione typically involves the condensation of appropriate aldehydes and ketones with imidazolidine-2,4-dione derivatives. Common reagents used in these reactions include strong acids or bases to catalyze the condensation reaction. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
- (5E)-3-(3-chlorophenyl)-5-(3-methylbenzylidene)imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-3-(3-chlorophenyl)-5-(2,4-dimethoxy-3-methylbenzylidene)imidazolidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H17ClN2O4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-16(25-2)8-7-12(17(11)26-3)9-15-18(23)22(19(24)21-15)14-6-4-5-13(20)10-14/h4-10H,1-3H3,(H,21,24)/b15-9+ |
InChI Key |
FOGMQRKXGSCQFJ-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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